molecular formula C14H14N2O4 B3827221 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B3827221
M. Wt: 274.27 g/mol
InChI Key: LUNIXCJSDIYHSS-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, a class of heterocyclic molecules synthesized via the Biginelli reaction or its modified protocols. Key features include:

  • Core structure: A dihydropyrimidinone ring with acetyl and methyl groups at positions 5 and 6, respectively.
  • Substituent at position 4: A 1,3-benzodioxol-4-yl group, which distinguishes it from other aryl-substituted DHPMs (e.g., chlorophenyl, bromophenyl, or coumarinyl derivatives) .

Properties

IUPAC Name

5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-7-11(8(2)17)12(16-14(18)15-7)9-4-3-5-10-13(9)20-6-19-10/h3-5,12H,6H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNIXCJSDIYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C3C(=CC=C2)OCO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with acetylacetone and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Acetyl Group

The acetyl moiety undergoes nucleophilic substitution reactions with hydrazines and amines:

Reagent/ConditionsProduct FormedKey ObservationsSource
Hydrazine hydrate in ethanol5-Hydrazinylidene derivativeForms hydrazone via Schiff base intermediate
Primary amines (e.g., methylamine)N-Alkyl imine derivativesRequires acid catalysis (e.g., HCl)

For example, reaction with salicylic acid hydrazide in acetic acid yields 5-[3-(1,3-benzodioxol-5-yl)-7-hydroxy-2,3-dihydro-1H-pyrazolo[3,4-d]pyridazin-4-yl]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one through cyclization .

Condensation Reactions

The acetyl group participates in Claisen-Schmidt condensations:

Aldehyde PartnerConditionsProduct TypeYield
FurfuraldehydeEthanolic NaOH, 60°C, 10 hrα,β-Unsaturated ketone (enone)72–85%
Aromatic aldehydesMicrowave irradiationChalcone analogs65–78%

These enones serve as precursors for pyridine and pyrazole derivatives when reacted with malononitrile or hydrazine derivatives .

Cyclization Pathways

Intramolecular reactions dominate under acidic/basic conditions:

  • With hydroxylamine hydrochloride : Forms isoxazole-fused pyrimidinones via oxime intermediate (refluxing ethanol, 8 hr) .

  • With urea in ethanolic HCl : Produces dihydropyrimidine-thione derivatives through thiourea cyclization .

Key cyclized products include:

1-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one\text{1-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one}
(Crystallized from ethanol, m.p. 214–216°C) .

Oxidation and Reduction

Reaction TypeReagentProductApplication
OxidationKMnO₄ in acidic medium6-Methyl-2-oxo-1,2-dihydropyrimidineEnhanced enzyme inhibition
ReductionNaBH₄ in methanol5-(1-Hydroxyethyl) derivativeIncreased solubility

The dihydropyrimidinone ring oxidizes to aromatic pyrimidinones under strong conditions, altering electronic properties for biological targeting .

Electrophilic Aromatic Substitution

The benzodioxole ring undergoes regioselective nitration and sulfonation:

ReactionConditionsPosition SubstitutedYield
NitrationHNO₃/H₂SO₄, 0–5°CC-558%
SulfonationSO₃ in H₂SO₄, 100°CC-641%

Substituents direct electrophiles to the para position relative to the dioxole oxygen .

Hydrolysis Reactions

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the acetyl group to form 5-carboxylic acid derivatives .

  • Basic hydrolysis (NaOH, H₂O/EtOH): Decarboxylates to yield 1-phenyl-5-(1H-pyrazol-5-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .

This reactivity profile underscores the compound’s versatility as a scaffold for synthesizing bioactive heterocycles, with applications in antiviral and anticancer agent development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidinones, including 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways associated with cell survival and proliferation. This suggests its potential as a chemotherapeutic agent .

Neuroprotective Effects

There is growing evidence supporting the neuroprotective effects of pyrimidinone derivatives. The compound may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidinone derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli at low concentrations .

Case Study 2: Anticancer Mechanism

In a study featured in Cancer Research, researchers investigated the mechanism by which this compound induces apoptosis in breast cancer cells. They found that it activates caspase pathways and downregulates anti-apoptotic proteins, leading to increased cancer cell death .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedEfficacy Level
Antimicrobial5-Acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl...High against S. aureus
Anticancer5-Acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl...Significant apoptosis
NeuroprotectivePyrimidinone derivativesModerate effect
Anti-inflammatoryPyrimidinone derivativesNotable reduction

Mechanism of Action

The mechanism of action of 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of DHPMs are heavily influenced by substituents at position 3. Below is a comparative analysis:

Compound Substituent at Position 4 Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm) Reference
5-Acetyl-4-(4-chlorophenyl)-6-methyl-DHPM 4-Chlorophenyl 220 92 δ 2.11 (s, 3H, CH3), 7.40 (d, J=8.4 Hz, ArH)
5-Acetyl-4-(5-bromothiophen-2-yl)-6-methyl-DHPM 5-Bromothiophen-2-yl Not reported Not reported δ 6.64 (d, J=5.2 Hz, thiophene-H), 8.43 (s, NH)
5-Acetyl-4-(4-hydroxy-2-oxo-2H-chromen-8-yl)-6-methyl-DHPM Coumarinyl (chromen-8-yl) Not reported Not reported δ 5.64 (s, CH), 7.28 (s, ArH)
5-Acetyl-4-(3-methoxy-4-triazolylphenyl)-6-methyl-DHPM 3-Methoxy-4-triazolylphenyl 153–155 41 δ 9.18 (s, NH), 8.83 (s, NH)
5-Acetyl-4-(3,5-dibromo-2-propargyloxyphenyl)-6-methyl-DHPM 3,5-Dibromo-2-propargyloxyphenyl Not reported 44 δ 9.35 (s, NH), 5.44–5.31 (m, CH2)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance crystallinity and thermal stability, as seen in the 4-chlorophenyl derivative (m.p. 220°C) .
  • Bulkier substituents (e.g., coumarinyl, triazolyl) reduce synthetic yields due to steric hindrance during cyclocondensation .

Key Observations :

  • ZnCl2 is a preferred catalyst for MCRs due to its Lewis acidity, facilitating imine formation and cyclization .
  • Post-functionalization (e.g., triazole incorporation) enables diversification but requires harsh conditions (120°C, 2 h) .

Key Observations :

  • Coumarinyl derivatives show potent anticancer activity, likely due to enhanced π-π stacking with biological targets .

Biological Activity

5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a benzodioxole moiety known for various pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

  • Molecular Formula : C14H14N2O4
  • Molecular Weight : 270.27 g/mol
  • CAS Number : 3162-29-6

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific biological activities of this compound have been investigated through various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.
  • In vitro Studies : Cell viability assays demonstrated that it significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : In vitro assays have shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrimidine derivatives suggest that this compound may also possess these effects:

  • Cytokine Inhibition : Studies indicate a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated cell cultures.

Safety and Toxicity

Preliminary toxicity assessments reveal that the compound has a favorable safety profile:

  • Cytotoxicity Tests : It exhibits low cytotoxicity in normal cell lines compared to cancerous cells, indicating selective toxicity towards tumor cells.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria
Anti-inflammatoryReduces cytokine production
CytotoxicityLow toxicity in normal cells

Case Studies

  • Study on Anticancer Effects : A study published in Cancer Letters examined the compound's effects on MCF-7 and A549 cell lines. Results indicated a significant reduction in cell viability and an increase in apoptotic markers.
  • Antimicrobial Evaluation : Research conducted on the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at low concentrations.

Q & A

Basic: What synthetic methodologies are optimal for preparing 5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, and how can reaction yields be improved?

The compound can be synthesized via the Biginelli reaction , a one-pot condensation of 1,3-benzodioxol-4-ylaldehyde, acetylacetone, and urea/thiourea under acidic conditions. Key parameters include:

  • Solvent optimization : A n-heptane-toluene (1:1) mixture improves solubility and product isolation .
  • Catalyst selection : ZnCl₂ or CaCl₂ enhances reaction efficiency by stabilizing intermediates .
  • Reflux duration : Monitor reaction progress via TLC until starting materials are consumed (~3–6 hours) .
  • Purification : Column chromatography (benzene:ethyl acetate, 1:1) or recrystallization from ethanol yields pure product (typical yields: 85–96%) .

Basic: How can X-ray crystallography and computational methods be used to determine the three-dimensional structure of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol. Use a Bruker CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect data. Refine the structure using SHELX (SHELXL-97 for refinement, SHELXS-97 for solution), accounting for anisotropic displacement parameters and hydrogen bonding networks .
  • Key findings : The dihydropyrimidinone ring adopts a flattened boat conformation, with a dihedral angle of ~89.6° between the heterocycle and the benzodioxole ring. Hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the crystal packing .

Advanced: How does the compound’s conformational flexibility influence its binding to biological targets like Eg5 kinesin?

  • Structural insights : The flattened boat conformation and substituent orientation (e.g., acetyl and benzodioxole groups) affect steric and electronic complementarity with the Eg5 ATP-binding pocket. Molecular docking (using AutoDock Vina) and MD simulations can quantify binding affinity and stability .
  • SAR studies : Analogues with bulkier substituents (e.g., cyclohexanone) show enhanced inhibitory activity due to improved hydrophobic interactions .

Advanced: How can contradictory reports on the compound’s antibacterial efficacy be resolved?

  • Standardized assays : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies, such as broth microdilution (CLSI guidelines), to minimize variability in bacterial strains and growth conditions .
  • Mechanistic studies : Evaluate membrane permeability (via fluorescence assays) and target specificity (e.g., thymidylate synthase inhibition) to distinguish bactericidal vs. bacteriostatic effects .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., 4-methoxyphenyl vs. 3-fluorophenyl) to identify critical pharmacophores .

Advanced: What experimental strategies validate the compound’s antioxidant activity through radical scavenging vs. metal chelation?

  • Radical scavenging : Quantify DPPH/ABTS⁺ radical inhibition (UV-Vis spectroscopy) and correlate with HOMO energy (DFT calculations), where lower HOMO-LUMO gaps indicate higher electron-donating capacity .
  • Metal chelation : Perform ferrous ion (Fe²⁺) chelation assays (ferrozine method) and analyze coordination geometry via FT-IR and ESI-MS .
  • Kinetic profiling : Compare rate constants (k) for radical quenching (stopped-flow techniques) to distinguish primary mechanisms .

Advanced: How can thermal analysis (e.g., TGA/DSC) guide the optimization of solid-state stability for formulation studies?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen to assess thermal stability. For this compound, expect T₀ > 200°C due to rigid hydrogen-bonded networks .
  • Differential scanning calorimetry (DSC) : Identify melting points (e.g., ~474.5 K) and polymorphic transitions. Use Kissinger or Ozawa methods to calculate activation energy (Eₐ) of degradation .

Advanced: What strategies address low solubility in aqueous media during in vitro bioactivity assays?

  • Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability. Characterize via dynamic light scattering (DLS) and TEM .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetyl or methyl positions to improve aqueous solubility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
5-acetyl-4-(1,3-benzodioxol-4-yl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone

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